molecular formula C26H29NO4 B11088778 1-(2,5-Dimethyl-phenyl)-4-m-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

1-(2,5-Dimethyl-phenyl)-4-m-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Cat. No.: B11088778
M. Wt: 419.5 g/mol
InChI Key: WXVLVVPAQZJTAK-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple phenyl groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated or aminated derivatives depending on the substituents used.

Scientific Research Applications

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.

    Medicine: Explored for its potential therapeutic effects in conditions like hypertension and angina.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. By binding to these channels, the compound inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.

    Felodipine: Known for its high vascular selectivity and used in managing hypertension and angina.

Uniqueness

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its unique ester groups and phenyl substitutions can influence its binding affinity and selectivity towards calcium channels, potentially offering advantages in therapeutic applications.

Properties

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

diethyl 1-(2,5-dimethylphenyl)-4-(3-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO4/c1-6-30-25(28)21-15-27(23-14-18(4)11-12-19(23)5)16-22(26(29)31-7-2)24(21)20-10-8-9-17(3)13-20/h8-16,24H,6-7H2,1-5H3

InChI Key

WXVLVVPAQZJTAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC(=C2)C)C(=O)OCC)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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